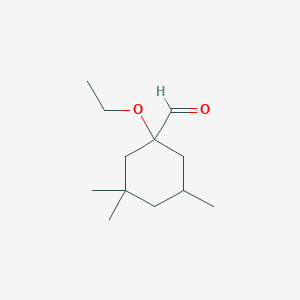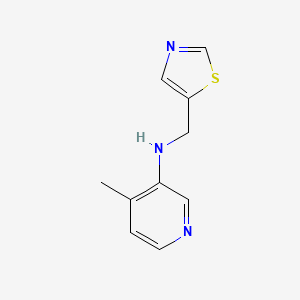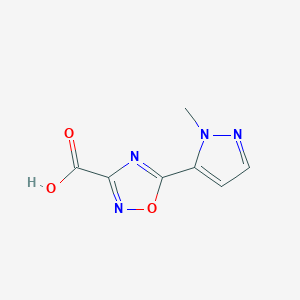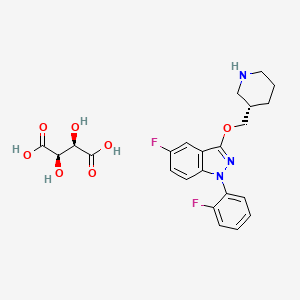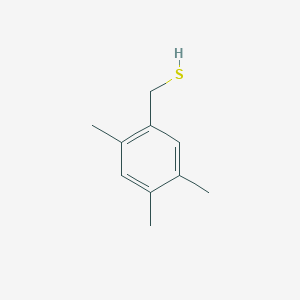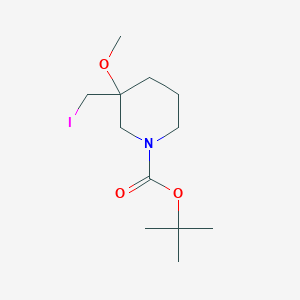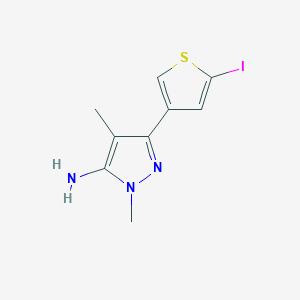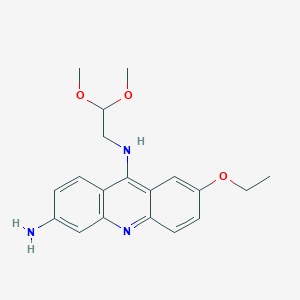
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine core substituted with ethoxy and dimethoxyethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine typically involves multi-step organic reactions. One common method includes the reaction of acridine derivatives with ethoxy and dimethoxyethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized acridine derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: The compound has potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N-methylamine
- N-(2,2-Dimethoxyethyl)-4-(methylsulfonyl)butanamide
- N-(2,2-Dimethoxyethyl)methacrylamide
Uniqueness
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine is unique due to its specific substitution pattern on the acridine core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C19H23N3O3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
9-N-(2,2-dimethoxyethyl)-7-ethoxyacridine-3,9-diamine |
InChI |
InChI=1S/C19H23N3O3/c1-4-25-13-6-8-16-15(10-13)19(21-11-18(23-2)24-3)14-7-5-12(20)9-17(14)22-16/h5-10,18H,4,11,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
BAAJQUAXVIPQMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


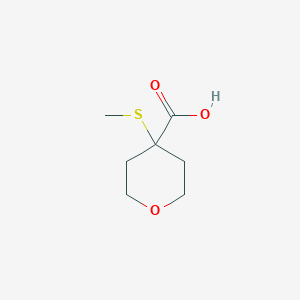
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
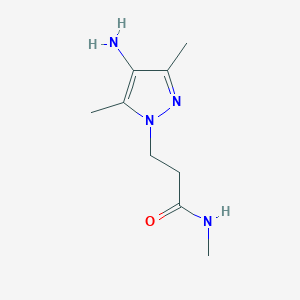
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
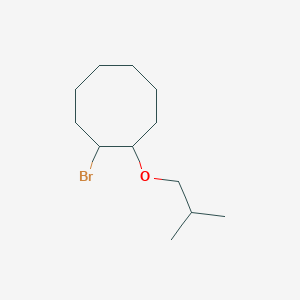
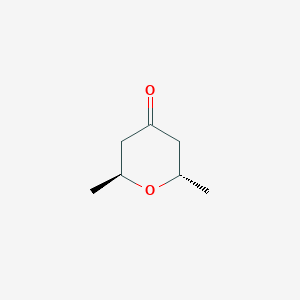
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
